1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
1-(4-Fluorophenyl)bicyclo[211]hexane-5-carboxylic acid is a compound characterized by its unique bicyclic structure, which includes a fluorophenyl group and a carboxylic acid moiety
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes, which is facilitated by photochemistry . This approach allows for the efficient construction of the bicyclic framework. Industrial production methods may involve scaling up these photochemical reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Biology: The compound’s rigid structure makes it a valuable tool in studying molecular interactions and conformational dynamics.
Industry: The compound’s stability and unique structure make it suitable for use in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects is primarily through its interaction with molecular targets that recognize its rigid bicyclic structure. This interaction can influence various pathways, including those involved in molecular recognition and binding affinity. The compound’s fluorophenyl group can participate in π-π interactions, while the carboxylic acid moiety can form hydrogen bonds, enhancing its binding to specific targets .
Comparison with Similar Compounds
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can be compared to other bicyclic compounds such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
2,5-Disubstituted bicyclo[2.1.1]hexanes: These compounds act as rigidified cyclopentane variants and are used in medicinal chemistry for their conformational stability.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c14-10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCBBOIXARWQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2166803-75-2 |
Source
|
Record name | 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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